1-ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride

Catalog No.
S14032983
CAS No.
M.F
C9H14ClNO
M. Wt
187.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochlori...

Product Name

1-ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride

IUPAC Name

1-ethynyl-2,3,5,6,7,8-hexahydropyrrolizin-1-ol;hydrochloride

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

InChI

InChI=1S/C9H13NO.ClH/c1-2-9(11)5-7-10-6-3-4-8(9)10;/h1,8,11H,3-7H2;1H

InChI Key

MYWXWZSVABLMNU-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCN2C1CCC2)O.Cl

1-Ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrrolizine ring system. Its molecular formula is C8H13NO·HCl, and it exhibits notable stability and reactivity under specific conditions. This compound has garnered interest across various fields, including chemistry, biology, and medicine, due to its potential applications and biological activities.

  • Oxidation: This compound can be oxidized to yield corresponding ketones or aldehydes.
  • Reduction: Reduction reactions can convert it into saturated derivatives.
  • Substitution: Nucleophilic substitution reactions allow for the introduction of different functional groups at specific positions on the pyrrolizine ring.

Research indicates that 1-ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride may possess various biological activities. It has been studied for potential antimicrobial and anticancer properties. The compound's mechanism of action involves interactions with biological macromolecules, which can modulate several biochemical pathways, leading to observed therapeutic effects .

The synthesis of 1-ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride typically involves the following steps:

  • Formation of the Pyrrolizine Ring: The initial step involves cyclization of appropriate precursors to create the hexahydro-1H-pyrrolizin-1-ol core.
  • Hydrochloride Formation: The final step converts the free base into its hydrochloride salt through treatment with hydrochloric acid.

In industrial settings, optimized synthetic routes may be employed, focusing on scalability and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are utilized to enhance efficiency and yield.

The applications of 1-ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride span multiple domains:

  • Chemistry: Serves as a building block in synthesizing more complex molecules.
  • Biology: Under investigation for its potential biological activities.
  • Medicine: Research is ongoing to explore its therapeutic potential for various diseases.
  • Industry: Used in developing new materials and as a precursor in pharmaceutical synthesis.

Interaction studies of 1-ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride focus on its effects on specific molecular targets. The ethynyl group can engage in reactions with nucleophiles, while the pyrrolizine ring interacts with biological macromolecules. These interactions are crucial for understanding the compound's biological activity and therapeutic potential .

Several compounds share structural similarities with 1-ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride. Here are some notable comparisons:

Compound NameKey Differences
Hexahydro-1H-pyrrolizin-1-olLacks the ethynyl group; different reactivity
Hexahydro-1H-pyrrolizin-1-oneContains a carbonyl group instead of a hydroxyl group; distinct chemical properties
2-EthynylpyrroleSimilar ethynyl group but lacks the pyrrolizine structure; different applications
3-EthynylpyridineContains a pyridine ring instead; different reactivity and applications

These comparisons highlight the uniqueness of 1-ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride due to its specific structural features and potential applications in medicinal chemistry .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

187.0763918 g/mol

Monoisotopic Mass

187.0763918 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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